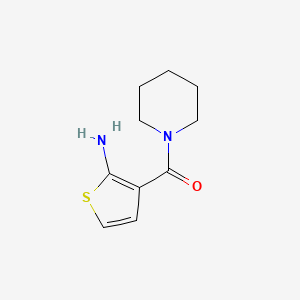

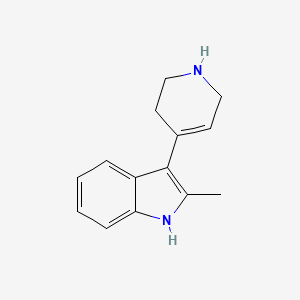

3-(Piperidin-1-ylcarbonyl)thien-2-ylamine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

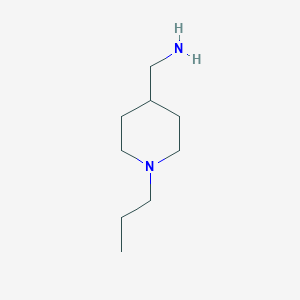

3-(Piperidin-1-ylcarbonyl)thien-2-ylamine, also known as 3-thienylcarbonylpiperidine, is an organic compound belonging to the family of piperidine derivatives. It is a colorless solid with a molecular weight of 178.24 g/mol. 3-thienylcarbonylpiperidine is an important intermediate in the synthesis of various pharmaceuticals, agrochemicals, and other organic compounds. It is also used in the synthesis of heterocyclic compounds such as thienopyridines, pyrido[3,2-d]pyrimidines, and pyridopyrimidines.

Scientific Research Applications

Modulation of Glutamate Receptors and Memory Enhancement

3-(Piperidin-1-ylcarbonyl)thien-2-ylamine has been found to facilitate glutamatergic transmission in the brain. Studies have shown that compounds with similar structural features have marked effects on the induction of long-term potentiation in the hippocampus of rats. This effect suggests potential applications in enhancing memory and cognitive functions, as seen in experiments where similar compounds improved memory retention in various tasks (Stäubli et al., 1994).

Antithrombotic and Neuroprotective Properties

Research indicates that derivatives structurally related to this compound have significant antithrombotic properties. Studies have demonstrated that compounds like FK419, a glycoprotein IIb/IIIa antagonist, exhibit potent effects in dispersing thrombus, thereby ameliorating ischemic brain damage. This finding suggests potential applications of similar compounds in the treatment of stroke or other conditions characterized by impaired blood flow to the brain (Moriguchi et al., 2004).

Potential in Anti-Fatigue Applications

A study on benzamide derivatives, which are structurally related to this compound, showed that these compounds have anti-fatigue effects. The derivatives enhanced the forced swimming capacity in mice, indicating potential applications in combating physical or mental exhaustion. Further research is needed to elucidate the exact mechanisms behind these effects and their potential applications in humans (Wu et al., 2014).

Effects on Neurotransmitters and Brain Function

Certain piperidine derivatives, similar in structure to this compound, have been shown to impact neurotransmitter levels in the brain. These compounds altered levels of catecholamine and indolamine in animal studies, which may suggest potential applications in modulating brain functions or treating neurological disorders (Saify et al., 1999).

properties

IUPAC Name |

(2-aminothiophen-3-yl)-piperidin-1-ylmethanone |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14N2OS/c11-9-8(4-7-14-9)10(13)12-5-2-1-3-6-12/h4,7H,1-3,5-6,11H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

URCQHFDULCKXQL-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(CC1)C(=O)C2=C(SC=C2)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14N2OS |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00390958 |

Source

|

| Record name | (2-Aminothiophen-3-yl)(piperidin-1-yl)methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00390958 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

210.30 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

590351-58-9 |

Source

|

| Record name | (2-Aminothiophen-3-yl)(piperidin-1-yl)methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00390958 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-(3-Furan-2-yl-[1,2,4]oxadiazol-5-yl)-butyric acid](/img/structure/B1274668.png)

![1-[(5-Bromothien-2-yl)sulphonyl]pyrrolidine-2-carboxylic acid](/img/structure/B1274678.png)

![2-(4-Bromophenyl)imidazo[1,2-a]pyrimidine](/img/structure/B1274679.png)

![4-[(3,5-dimethyl-1H-pyrazol-4-yl)sulfonyl]morpholine](/img/structure/B1274690.png)

![2-Bromo-1-[3-(2,6-dichlorophenyl)-5-methyl-1,2-oxazol-4-yl]ethanone](/img/structure/B1274697.png)